Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is a complex organic compound characterized by the presence of an azido group and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- typically involves the reaction of benzamide with azido and trifluoromethyl-containing reagents. One common method involves the reaction of benzamide with trifluoroacetimidoyl chlorides in the presence of a base and solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitrobenzamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and labeling applications. The trifluoromethyl groups can enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-
- Benzamide, N-[2,2,2-trifluoro-1-[2-(2-methylphenyl)hydrazino]-1-(trifluoromethyl)ethyl]-
Uniqueness
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioconjugation. The multiple trifluoromethyl groups also contribute to its unique chemical properties, such as increased stability and lipophilicity, distinguishing it from other similar compounds.
Properties
CAS No. |
112608-25-0 |
---|---|
Molecular Formula |
C10H6F6N4O |
Molecular Weight |
312.17 g/mol |
IUPAC Name |
N-(2-azido-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide |
InChI |
InChI=1S/C10H6F6N4O/c11-9(12,13)8(19-20-17,10(14,15)16)18-7(21)6-4-2-1-3-5-6/h1-5H,(H,18,21) |
InChI Key |
YEEKJOKTGIDXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.